Dicyclanil

Overview

Description

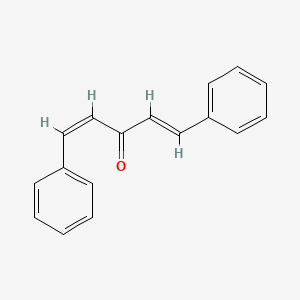

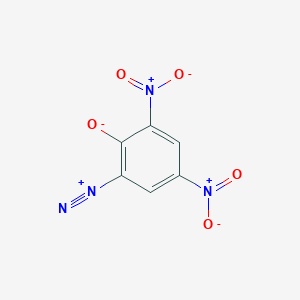

Dicyclanil is an insect growth regulator belonging to the group of pyrimidinamines . It is a pyrimidin derivative and is very specific for the prevention of blowfly strike in sheep . It does not control any other external parasites of sheep and is used mainly as a spray-on .

Synthesis Analysis

Dicyclanil can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . A patent describes a method for synthesizing Dicyclanil, which yields a product conveniently with a relatively high yield .Molecular Structure Analysis

Dicyclanil has a molecular formula of C8H10N6 . Its molecular weight is 190.21 . It has a similar chemical structure to cyromazine .Physical And Chemical Properties Analysis

Dicyclanil has a boiling point of 543.6±60.0 °C and a density of 1.44±0.1 g/cm3 . It is poorly soluble in water .Scientific Research Applications

Parasiticide in Livestock

Dicyclanil is primarily used as a parasiticide to combat myiasis (flystrike), an infectious infestation of sheep with fly larvae . The European Union has established maximum residue limits (MRLs) for the drug in sheep tissue .

Detection in Ovine Tissue

Immunochemical techniques have been developed for the detection of Dicyclanil in ovine (sheep) tissue . This is crucial for regulatory laboratories to ensure that the levels of Dicyclanil in sheep tissue are within the established MRLs .

Development of Immunochemically Based Assay

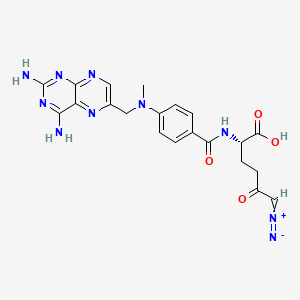

Dicyclanil has been used in the development of an immunochemically based assay for its detection and its major metabolite, 2,4,6-triamino-pyrimidine-5-carbonitrile (TPC) . This is the first report of such an assay for Dicyclanil and TPC .

Food Safety

The Food Safety Commission of Japan (FSCJ) conducted a risk assessment of Dicyclanil . This is important for ensuring the safety of food products derived from animals treated with Dicyclanil .

Insect Growth Regulator

Dicyclanil is a pyrimidine-derived insect growth regulator . It can be used to control the population of insects by interfering with their growth and development .

Discovery and Development

Dicyclanil was initially known as CGA-181893 and its discovery and development in the 1990s is a significant episode in the history of parasiticides . Understanding the history of Dicyclanil can provide insights into the process of drug discovery and development .

Mechanism of Action

Target of Action

Dicyclanil is a pyrimidine-derived insect growth regulator primarily used in veterinary medicine for the prevention of myiasis or fly-strike . The primary target species for Dicyclanil is sheep .

Mode of Action

It appears to act upon the molting process in a similar way as cyromazine, likely interfering with the process of chitin deposition .

Biochemical Pathways

Dicyclanil interferes with the molting and pupation in dipteran species .

Pharmacokinetics

Topically administered Dicyclanil is poorly absorbed through the skin of sheep, with only about 2% to 4% being absorbed . The absorbed Dicyclanil is partly metabolized and excreted through both urine (mainly metabolites) and feces (mainly unchanged Dicyclanil) . Approximately 95% of the administered dose is excreted in the 7 days following treatment .

Result of Action

The result of Dicyclanil’s action is the prevention of myiasis or fly-strike in sheep . By interfering with the molting process of dipteran species, Dicyclanil effectively inhibits the growth and development of these insects . This results in a significant reduction in the incidence of fly-strike in treated sheep .

Action Environment

Dicyclanil is slightly toxic to fish and moderately toxic to birds . It is highly toxic to Diptera and Siphonaptera, but only slightly hazardous for other arthropods . Dicyclanil is poorly photodegradable in an aqueous environment, but it degrades rapidly (half-life 20 days) in moist soil under aerobic conditions . Therefore, the correct use of Dicyclanil on sheep is unlikely to be directly detrimental to the environment .

Safety and Hazards

Dicyclanil is slightly toxic to fish and moderately toxic to birds . It is highly toxic to Diptera and Siphonaptera, but only slightly hazardous for other arthropods . It is poorly photodegradable in an aqueous environment, but it degrades rapidly (half-life 20 days) in moist soil under aerobic conditions .

Future Directions

Dicyclanil is currently used in veterinary medicine for the prevention of myiasis or fly-strike . The target species is sheep with a recommendation for one application per season at a therapeutic dose of 30 to 100 mg/kg bw . So far it is not used in other livestock, horses or pets, nor against agricultural or household pests . Future directions could involve exploring its use in other species or for other types of parasites .

properties

IUPAC Name |

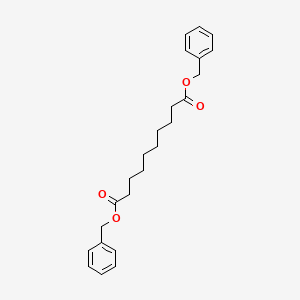

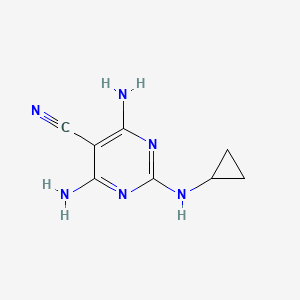

4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTIFYGCWCQRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=C(C(=N2)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041013 | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112636-83-6 | |

| Record name | Dicyclanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112636-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112636836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)